molecular formula C13H11N3OS3 B2459563 4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2319837-84-6

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2459563
CAS RN: 2319837-84-6
M. Wt: 321.43
InChI Key: FXHUFNHKPDCGBJ-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide, also known as MTTC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTTC is a thiadiazole derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and possible future directions.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Convenient Preparations of Thiadiazoles : The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through the reaction of thioamides with various electrophilic reagents, such as DMSO and benzoyl chloride, yielding high yields of thiadiazoles. This method demonstrates the versatility and efficiency of synthesizing thiadiazole derivatives, which could be applicable to compounds like the one (Takikawa et al., 1985).

  • Reactions of Ethyl Furan-2-Carboxylate Derivatives : The study of reactions of furan-2-carboxylic acid ethyl ester derivatives with bases led to the formation of various products, including thioamides. Such reactions highlight the chemical diversity and reactivity of thiadiazole compounds, potentially offering insights into the functionalization of the compound (Remizov et al., 2019).

Biological Activities and Applications

  • Anticancer Potential of Thiadiazole Derivatives : Some novel thiazole and 1,3,4-thiadiazole derivatives have shown potent anticancer activities in vitro, demonstrating the significance of these compounds in developing new therapeutic agents. The study suggests that structural modifications can enhance anticancer efficacy, which could be relevant for the development of new drugs based on the compound (Gomha et al., 2017).

  • Antimicrobial and Antifungal Activities : Thiadiazole derivatives have been investigated for their antimicrobial and antifungal properties, showing potential as agents against various pathogens. This suggests a promising application area for thiadiazole and thiophene compounds in combating infections (Ameen & Qasir, 2017).

properties

IUPAC Name

4-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS3/c1-8-12(20-16-15-8)13(17)14-11(9-4-6-18-7-9)10-3-2-5-19-10/h2-7,11H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHUFNHKPDCGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

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